Yp537

Estrogen Receptor Dimerization Gel Mobility Shift Assay DNA Binding

Standard hER antagonists (tamoxifen, ICI 182,780) act via ligand-binding domain competition, often stabilizing dimers. This confounds studies on dimerization-independent ER signaling. Yp537 is the validated solution: a 12-residue phosphotyrosyl peptide that directly and selectively blocks hER dimerization by targeting the SH2-like phosphotyrosyl interface. - Complete inhibition of hER-ERE complex formation at 5-50 µM (benchmark for novel dimerization inhibitors) - Mechanistically distinct from fulvestrant: dissociates dimers vs. inducing them at high conc. - Proven utility in ERβ neuroprotection studies (Parkinson's disease models) to differentiate dimerization-dependent vs. -independent pathways - Supplied as research-grade lyophilized peptide for immediate protocol integration

Molecular Formula C64H104N13O22PS
Molecular Weight 1470.6 g/mol
Cat. No. B15541224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYp537
Molecular FormulaC64H104N13O22PS
Molecular Weight1470.6 g/mol
Structural Identifiers
InChIInChI=1S/C64H104N13O22PS/c1-30(2)22-40(54(84)67-39(64(94)95)19-20-49(79)80)69-55(85)41(23-31(3)4)70-56(86)42(24-32(5)6)71-59(89)46(28-50(81)82)73-58(88)44(26-36-15-17-37(18-16-36)99-100(96,97)98)72-57(87)43(25-33(7)8)74-61(91)47-14-13-21-77(47)63(93)52(35(11)12)76-62(92)51(34(9)10)75-60(90)45(27-48(66)78)68-53(83)38(65)29-101/h15-18,30-35,38-47,51-52,101H,13-14,19-29,65H2,1-12H3,(H2,66,78)(H,67,84)(H,68,83)(H,69,85)(H,70,86)(H,71,89)(H,72,87)(H,73,88)(H,74,91)(H,75,90)(H,76,92)(H,79,80)(H,81,82)(H,94,95)(H2,96,97,98)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1
InChIKeyNIBQNOUHTFWWCZ-UUPYPVMGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yp537: ER Dimerization Inhibitor


Yp537 is a 12-amino acid phosphotyrosyl peptide that functions as a selective inhibitor of human estrogen receptor (hER) dimerization [1]. Its sequence is derived from the region surrounding tyrosine-537 of the hER, a constitutively phosphorylated site essential for receptor dimer formation [1]. Unlike traditional antiestrogens that compete with hormone binding, Yp537 disrupts hER dimerization through a distinct mechanism involving interference with an Src homology 2 (SH2)-like phosphotyrosyl coupling interface [1]. The compound is primarily utilized as a research tool to dissect ER signaling pathways that are dependent on receptor dimerization versus monomeric actions.

Target hER dimerization interface, SH2-like domain
Mechanism Phosphotyrosyl-mediated dimer disruption
Use Context Dissecting dimerization-dependent vs monomeric ER signaling

Why Yp537 Cannot Be Replaced


Substituting Yp537 with conventional antiestrogens such as tamoxifen or fulvestrant (ICI 182,780) is scientifically invalid due to fundamentally divergent mechanisms of action. While tamoxifen and ICI 182,780 primarily exert their effects through competitive binding to the ligand-binding domain of the estrogen receptor, often inducing or stabilizing dimer conformations, Yp537 operates through a ligand-independent, dimerization-blocking mechanism [1]. Critically, ICI 182,780 has been shown to induce ER dimerization and ER-dependent transcription at high concentrations, albeit up to 15,000-fold higher than estradiol, whereas Yp537 directly dissociates hER dimers into monomers [2][3]. This mechanistic divergence means that substituting Yp537 with ligand-binding domain antagonists would fundamentally alter the experimental readout, particularly in studies designed to differentiate between dimerization-dependent and dimerization-independent ER signaling.

Mechanism
Dimerization blocker (Yp537)
Ligand-binding domain antagonists (tamoxifen, fulvestrant) compete at LBD; may stabilize dimer conformations.
Dimerization Effect
Directly dissociates hER dimers
ICI 182,780 can induce ER dimerization at high concentrations; divergent readout risk.
Pathway Interpretation
Isolates dimerization-dependent signaling
Cannot distinguish dimerization-dependent vs independent ER actions; experimental context may shift.

Evidence for Yp537


hER-ERE Complex Inhibition

Yp537 (5-50 μM; 1 hour incubation) completely abolished the formation of the hER-ERE complex in a gel mobility shift assay, demonstrating potent inhibition of receptor dimerization and subsequent DNA binding [1]. In contrast, a nonphosphorylated tyrosyl peptide (control) at identical concentrations had no effect on hER-ERE complex formation, confirming that the phosphate group on tyrosine-537 is essential for the inhibitory activity [1]. This direct comparison quantifies the specificity of Yp537's mechanism.

hER-ERE Complex Inhibition
Head-to-head
Yp537 (5–50 μM)
Complete abolition
Nonphosphorylated peptide
No inhibition
Supports dimerization-blocking assay context
Gel shift assay, 1 h incubation
Estrogen Receptor Dimerization Gel Mobility Shift Assay DNA Binding

ER Dimerization Selectivity Over STAT1

Yp537 (5-50 μM; 1 hour) does not prevent the formation of the STAT1-serum-induced element complex, indicating that its inhibitory activity is specific to the hER SH2-like domain and does not broadly interfere with other SH2 domain-mediated protein interactions [1]. This selectivity profile is a key differentiator from other SH2 domain inhibitors or broad-spectrum kinase inhibitors that may affect STAT1 signaling.

STAT1 Selectivity
Class-level
No inhibition of STAT1-DNA complex at 5–50 μM; broad-spectrum SH2 inhibitors often non-selective.
Supports hER-specific pathway interpretation
Reported selectivity for hER SH2-like domain; verify in context
Selectivity Profiling STAT1 Transcription Factor Off-Target Activity

Dimerization-Independent ERβ Neuroprotection

In a cellular model of Parkinson's disease using MPP+ toxicity, Yp537 (concentration not specified) failed to block the neuroprotective effects of 17α-estradiol, whereas the pure ER antagonist ICI 182,780 completely reversed the protection [1]. This differential effect demonstrates that the neuroprotection conferred by ERβ activation is independent of receptor dimerization, a mechanistic insight that cannot be obtained using traditional antagonists that block both monomeric and dimeric signaling.

ERβ Neuroprotection Model
Head-to-head
Yp537
Neuroprotection intact
ICI 182,780
Complete reversal
Supports neuroprotection assay response context
MPP+ model; dimerization-independent pathway indicated
ERβ Signaling Neuroprotection Parkinson's Disease Model

Yp537 Research Applications


Dimerization-Dependent vs. Independent ER Pathways

Use Yp537 in conjunction with traditional ligand-binding domain antagonists (e.g., ICI 182,780) to differentiate cellular responses that require ER dimerization from those mediated by monomeric receptors. In a Parkinson's disease model, Yp537 failed to block ERβ-mediated neuroprotection, indicating that this pathway is dimerization-independent, whereas ICI 182,780 blocked it entirely [1]. This application is directly supported by evidence from Section 3, Evidence Item 3.

SH2-Like Domain Inhibitor Validation

Employ Yp537 as a positive control or reference compound when developing or characterizing novel inhibitors that target the SH2-like phosphotyrosyl coupling mechanism. The compound's complete inhibition of hER-ERE complex formation at 5-50 μM provides a clear benchmark for assessing the potency and efficacy of new chemical entities designed to disrupt this specific protein-protein interaction [1]. This application is directly supported by evidence from Section 3, Evidence Item 1.

ERβ Neuroprotective Pathway Studies

Incorporate Yp537 into experimental protocols designed to study the neuroprotective roles of estrogen receptor beta (ERβ) in models of neurodegeneration. The finding that Yp537 does not reverse 17α-estradiol's protective effects against MPP+ toxicity highlights its utility in isolating ERβ-mediated, dimerization-independent signaling cascades, a key area of research in Parkinson's disease [1]. This application is directly supported by evidence from Section 3, Evidence Item 3.

Application
Selection Property
Validation Focus
ER dimerization pathway dissection
Dimerization-specific mechanism
Dimerization-blocking confirmation
SH2-like domain inhibitor studies
Mechanism-based comparator
Assay-response benchmarking
Neuroprotection pathway research
Dimerization-independent pathway context
Pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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